molecular formula C22H27N7O5S B3731110 2-{[5-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-4-(TETRAHYDRO-2-FURANYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[(Z)-1-(4-HYDROXY-6-METHYL-2-OXO-2H-PYRAN-3-YL)ETHYLIDENE]ACETOHYDRAZIDE

2-{[5-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-4-(TETRAHYDRO-2-FURANYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[(Z)-1-(4-HYDROXY-6-METHYL-2-OXO-2H-PYRAN-3-YL)ETHYLIDENE]ACETOHYDRAZIDE

Cat. No.: B3731110
M. Wt: 501.6 g/mol
InChI Key: CYZHNGUMXPMBBJ-UCQKPKSFSA-N
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Description

2-{[5-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-4-(TETRAHYDRO-2-FURANYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[(Z)-1-(4-HYDROXY-6-METHYL-2-OXO-2H-PYRAN-3-YL)ETHYLIDENE]ACETOHYDRAZIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features multiple functional groups, including pyrazole, triazole, and pyran rings, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-4-(TETRAHYDRO-2-FURANYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[(Z)-1-(4-HYDROXY-6-METHYL-2-OXO-2H-PYRAN-3-YL)ETHYLIDENE]ACETOHYDRAZIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and triazole intermediates, followed by their coupling with the tetrahydrofuran and pyran derivatives under controlled conditions. The final step involves the formation of the acetohydrazide moiety through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-4-(TETRAHYDRO-2-FURANYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[(Z)-1-(4-HYDROXY-6-METHYL-2-OXO-2H-PYRAN-3-YL)ETHYLIDENE]ACETOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the triazole ring to its corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole and triazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure selective reactivity.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound is investigated for its potential as a bioactive molecule. Its various functional groups enable interactions with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is studied for its therapeutic potential. It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties, making it a promising lead compound for new drug development.

Industry

In the industrial sector, the compound is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{[5-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-4-(TETRAHYDRO-2-FURANYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[(Z)-1-(4-HYDROXY-6-METHYL-2-OXO-2H-PYRAN-3-YL)ETHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole, triazole, and pyran derivatives, such as:

  • 2-{[5-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-4-(METHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[(Z)-1-(4-HYDROXY-6-METHYL-2-OXO-2H-PYRAN-3-YL)ETHYLIDENE]ACETOHYDRAZIDE
  • 2-{[5-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-4-(ETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[(Z)-1-(4-HYDROXY-6-METHYL-2-OXO-2H-PYRAN-3-YL)ETHYLIDENE]ACETOHYDRAZIDE

Uniqueness

The uniqueness of 2-{[5-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-4-(TETRAHYDRO-2-FURANYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[(Z)-1-(4-HYDROXY-6-METHYL-2-OXO-2H-PYRAN-3-YL)ETHYLIDENE]ACETOHYDRAZIDE lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

2-[[5-(1,5-dimethylpyrazol-3-yl)-4-(oxolan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-(4-hydroxy-6-methyl-2-oxopyran-3-yl)ethylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N7O5S/c1-12-8-16(27-28(12)4)20-25-26-22(29(20)10-15-6-5-7-33-15)35-11-18(31)24-23-14(3)19-17(30)9-13(2)34-21(19)32/h8-9,15,30H,5-7,10-11H2,1-4H3,(H,24,31)/b23-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYZHNGUMXPMBBJ-UCQKPKSFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C2=NN=C(N2CC3CCCO3)SCC(=O)NN=C(C)C4=C(C=C(OC4=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN1C)C2=NN=C(N2CC3CCCO3)SCC(=O)N/N=C(/C)\C4=C(C=C(OC4=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N7O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[5-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-4-(TETRAHYDRO-2-FURANYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[(Z)-1-(4-HYDROXY-6-METHYL-2-OXO-2H-PYRAN-3-YL)ETHYLIDENE]ACETOHYDRAZIDE
Reactant of Route 2
Reactant of Route 2
2-{[5-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-4-(TETRAHYDRO-2-FURANYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[(Z)-1-(4-HYDROXY-6-METHYL-2-OXO-2H-PYRAN-3-YL)ETHYLIDENE]ACETOHYDRAZIDE
Reactant of Route 3
Reactant of Route 3
2-{[5-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-4-(TETRAHYDRO-2-FURANYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[(Z)-1-(4-HYDROXY-6-METHYL-2-OXO-2H-PYRAN-3-YL)ETHYLIDENE]ACETOHYDRAZIDE
Reactant of Route 4
Reactant of Route 4
2-{[5-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-4-(TETRAHYDRO-2-FURANYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[(Z)-1-(4-HYDROXY-6-METHYL-2-OXO-2H-PYRAN-3-YL)ETHYLIDENE]ACETOHYDRAZIDE
Reactant of Route 5
Reactant of Route 5
2-{[5-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-4-(TETRAHYDRO-2-FURANYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[(Z)-1-(4-HYDROXY-6-METHYL-2-OXO-2H-PYRAN-3-YL)ETHYLIDENE]ACETOHYDRAZIDE
Reactant of Route 6
Reactant of Route 6
2-{[5-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-4-(TETRAHYDRO-2-FURANYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[(Z)-1-(4-HYDROXY-6-METHYL-2-OXO-2H-PYRAN-3-YL)ETHYLIDENE]ACETOHYDRAZIDE

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